(R)-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid
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Overview
Description
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid is a complex organic compound that features an indole moiety, a thioether linkage, and an acetamidopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.
Acetamidopropanoic Acid Formation: The final step involves the coupling of the thioether-indole intermediate with an acetamidopropanoic acid derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the indole or acetamidopropanoic acid moieties using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced indole or acetamidopropanoic acid derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thioether linkage and acetamidopropanoic acid backbone may contribute to the compound’s binding affinity and specificity. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with similar structural features and biological activities.
4-(1H-Indol-3-yl)butanoic acid: Another indole derivative with potential biological applications.
Uniqueness
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid is unique due to its specific combination of an indole moiety, thioether linkage, and acetamidopropanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1H-indol-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)16-13(14(18)19)8-20-7-10-6-15-12-5-3-2-4-11(10)12/h2-6,13,15H,7-8H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
GPAMNSHJZSIQCJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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